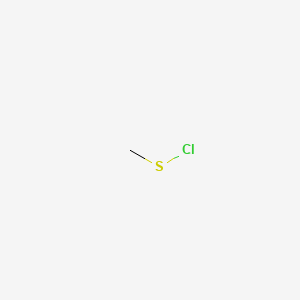

Methanesulfenylchloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methanesulfonyl chloride, often abbreviated as MsCl, is an organosulfur compound with the formula CH3SO2Cl . It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines . It is the simplest organic sulfonyl chloride and is used to make methanesulfonates and to generate the elusive molecule sulfene .

Synthesis Analysis

Methanesulfonyl chloride is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene . It is also used for the mesylation of primary alcohols to synthesize the corresponding methanesulfonates .Molecular Structure Analysis

The molecular formula for methanesulfonyl chloride is CH3SO2Cl . A single chemical unit of methanesulfonyl chloride contains a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms. This whole unit, called the mesyl group, is bound to a single chlorine (Cl) atom .Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . In contrast to the formation of toluenesulfonates from alcohols and p-toluenesulfonyl chloride in the presence of pyridine, the formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene .Physical And Chemical Properties Analysis

Methanesulfonyl chloride appears as either a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether but is reactive to water . The molar mass is 114.55 grams per mol and the density is 1.480 grams per cubic centimeter . The melting point is -32°C and the boiling point is 62°C at 18 mm Hg or 161°C at 730 mm Hg .作用機序

Safety and Hazards

Methanesulfonyl chloride is considered hazardous. It may be corrosive to metals, toxic if swallowed, harmful in contact with skin, fatal if inhaled, and may cause respiratory irritation . It may also cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects .

特性

CAS番号 |

5813-48-9 |

|---|---|

分子式 |

CH3ClS |

分子量 |

82.55 g/mol |

IUPAC名 |

methyl thiohypochlorite |

InChI |

InChI=1S/CH3ClS/c1-3-2/h1H3 |

InChIキー |

DDCYYCUMAFYDDU-UHFFFAOYSA-N |

SMILES |

CSCl |

正規SMILES |

CSCl |

その他のCAS番号 |

5813-48-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)

![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)

![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)